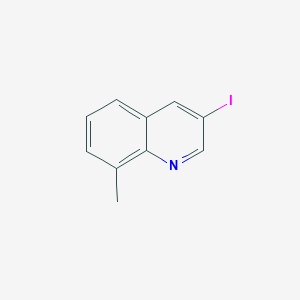

3-Iodo-8-methylquinoline

描述

Significance of Quinolines in Contemporary Organic Synthesis and Materials Science

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. Its derivatives are integral to a wide array of natural products, pharmaceuticals, and functional materials. nih.govevitachem.com In medicinal chemistry, the quinoline core is found in drugs with a wide range of therapeutic activities, including antimalarial agents like chloroquine, antibacterial compounds such as ciprofloxacin, and anticancer drugs. nih.gov The structural rigidity and the presence of a nitrogen atom, which can be protonated or act as a hydrogen bond acceptor, allow quinoline derivatives to effectively interact with biological targets. frontiersin.org Beyond pharmaceuticals, quinoline-based compounds are investigated for their applications in materials science, for example, as fluorescent probes and components of organic electronic devices. nih.govfrontiersin.org

Role of Halogenated Quinolines as Synthetic Intermediates

Halogenated quinolines are particularly valuable as synthetic intermediates due to the reactivity of the carbon-halogen bond. The introduction of a halogen atom onto the quinoline ring provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. unisa.ac.za This allows for the construction of more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The nature and position of the halogen atom influence its reactivity, with iodoquinolines generally being the most reactive in catalytic cycles like those of the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgnih.govnih.gov This high reactivity enables milder reaction conditions and broader substrate scope, making iodoquinolines highly sought-after building blocks.

Overview of 3-Iodo-8-methylquinoline as a Versatile Synthetic Scaffold

This compound is a specific halogenated quinoline that combines the structural features of the quinoline core with the synthetic versatility of an iodine substituent. The presence of the methyl group at the 8-position can influence the electronic properties and steric environment of the molecule, potentially fine-tuning its reactivity and the properties of its derivatives. unisa.ac.zagrafiati.com The iodine atom at the 3-position is strategically placed for functionalization, allowing for the introduction of a wide range of substituents through cross-coupling reactions. This makes this compound a key intermediate for the synthesis of complex molecules with potential applications in both medicinal chemistry and materials science. frontiersin.orgmdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-iodo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXVZZCLBYBYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 8 Methylquinoline

Direct Iodination Strategies

The direct introduction of an iodine atom onto a pre-formed 8-methylquinoline (B175542) core represents a primary and atom-economical approach to synthesizing the target compound. These methods focus on achieving high regioselectivity for the C3 position.

Electrophilic Iodination Approaches to Quinolines

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. In the case of quinoline (B57606), the ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the reaction conditions can be tuned to facilitate halogenation. Direct iodination of quinolines often requires an activating agent or harsh conditions, and control of regioselectivity can be challenging, often yielding mixtures of isomers.

Regioselective Iodination of 8-Methylquinoline at the C3 Position

Significant progress has been made in developing methods for the specific iodination of quinolines at the C3 position. A notable metal-free approach involves the use of molecular iodine (I₂) in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). acs.orgacs.org This method is operationally simple and demonstrates good functional group tolerance. acs.org

The reaction is believed to proceed through a radical-mediated pathway, which accounts for the high regioselectivity observed for the C3 position. acs.orgrsc.orgnih.gov Preliminary mechanistic studies suggest that the reaction does not involve an iodide ion as the active intermediate. acs.org Instead, a radical process is proposed where the electron density at the C3 position of the quinoline ring, being slightly higher than at C2 and C4, favors the selective radical attack. acs.org This protocol has been successfully applied to a variety of quinoline derivatives, indicating its potential applicability for the synthesis of 3-iodo-8-methylquinoline.

| Substrate | Iodine Source | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Quinoline | I₂ | TBHP | DCE | 120 | 24 | 85 | acs.org |

| 6-Methylquinoline | I₂ | TBHP | DCE | 120 | 24 | 82 | rsc.org |

| 8-Methoxyquinoline | I₂ | TBHP | DCE | 120 | 24 | 84 | rsc.org |

| 8-Nitroquinoline | I₂ | TBHP | DCE | 120 | 24 | 86 | rsc.org |

| 5-Chloro-8-methylquinoline | I₂ | TBHP | DCE | 120 | 24 | N/A | biosynth.com |

Transition Metal-Catalyzed Direct Iodination Methods (e.g., Palladium-mediated)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. While significant research has focused on the C-H functionalization of quinolines, including the palladium-catalyzed iodination of the methyl group at the C8 position, the direct C3-iodination via this mechanism is less explored. acs.orgacs.orgresearchgate.net The challenge lies in directing the metal catalyst to the desired C3 position over other potentially reactive sites. The 8-aminoquinoline (B160924) (8-AQ) group has been used as a directing group in nickel-catalyzed reactions, but these typically functionalize C-H bonds in aliphatic chains attached to the directing group. rsc.org The development of a suitable directing group strategy or a specific ligand-catalyst system could enable the regioselective palladium-mediated C3-iodination of 8-methylquinoline.

Hypervalent Iodine Reagent-Mediated Iodination

Hypervalent iodine reagents are attractive alternatives to metal catalysts, valued for their low toxicity and unique reactivity. nih.govacs.orgnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) can be used to promote the regioselective halogenation of heterocycles under mild conditions. nih.govtandfonline.com For instance, a practical and green protocol for the C3-halogenation of 4-quinolones has been developed using PIFA or PIDA in combination with a potassium halide salt. nih.gov

A plausible mechanism involves the initial reaction of the hypervalent iodine(III) reagent with an iodine source (e.g., I₂ or KI) to form a reactive iodine species. nih.govmdpi.com The quinoline substrate then attacks this electrophilic halogenating agent, leading to a cationic intermediate. Subsequent deprotonation and rearomatization yield the C3-iodinated quinoline. nih.gov This strategy offers high regioselectivity and functional group compatibility, making it a promising method for the synthesis of this compound. nih.gov

Ring-Forming Cyclization Reactions

An alternative to direct iodination is the construction of the quinoline ring system from acyclic precursors that already contain the requisite iodine atom. This approach leverages classical named reactions for quinoline synthesis.

Adaptation of Classical Quinoline Synthesis Reactions (e.g., Skraup, Doebner-von Miller, Combes)

Several classical methods for quinoline synthesis can be adapted to produce this compound by using appropriately substituted starting materials. researchgate.netnih.govmdpi.com These methods are often robust but may require harsh reaction conditions, such as strong acids. wikipedia.org

Skraup/Doebner-von Miller Synthesis: The Doebner-von Miller reaction is a flexible method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comslideshare.net To obtain this compound, one could react 2-methylaniline with an iodo-substituted α,β-unsaturated aldehyde or ketone, such as 2-iodoacrolein. A proposed fragmentation-recombination mechanism suggests that the aniline (B41778) first undergoes conjugate addition to the enone, followed by fragmentation and recombination to form the final quinoline product. nih.gov

Combes Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org For the target compound, 2-methylaniline would be reacted with an iodinated β-diketone. The reaction proceeds via a Schiff base intermediate, which then undergoes an electrophilic ring-closing annulation. wikipedia.org

Modern Cyclization Methods: More recent developments include the electrophilic iodocyclization of N-(2-alkynyl)anilines. acs.orgnih.gov In this approach, an N-aryl alkyne undergoes a 6-endo-dig cyclization promoted by an electrophilic iodine source like I₂ or ICl to form the 3-iodoquinoline (B1589721) skeleton directly. acs.org Another powerful method is the regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine, which yields highly substituted 3-iodoquinolines under mild conditions. organic-chemistry.org

| Reaction Name | General Reactants | Proposed Precursors for this compound | Key Features |

|---|---|---|---|

| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | 2-Methylaniline + 2-Iodoacrolein | Acid-catalyzed, often uses in situ generated enones. wikipedia.orgslideshare.net |

| Combes | Aniline + β-Diketone | 2-Methylaniline + Iodomalondialdehyde (or equivalent) | Acid-catalyzed cyclization of an enaminone intermediate. wikipedia.org |

| Electrophilic Iodocyclization | N-(2-Alkynyl)aniline | N-(prop-1-yn-1-yl)-2-methylaniline + I₂/ICl | Mild conditions, direct formation of the C-I bond during cyclization. acs.org |

Oxidative Annulation Strategies Utilizing Iodinated Precursors

Oxidative annulation provides a powerful method for the construction of the quinoline scaffold. While direct examples for this compound are not extensively detailed, the principles can be applied from related syntheses. These strategies often involve the cyclization of precursors that already contain an iodine source, leading to the formation of the iodinated quinoline ring in a single, efficient step.

One conceptual approach involves the reaction of an appropriately substituted aniline with an iodinated three-carbon component under oxidative conditions. For instance, a hypothetical reaction could involve 2-methylaniline reacting with an iodinated carbonyl compound or alkyne, followed by an intramolecular cyclization and oxidation to yield the aromatic quinoline system. The oxidant plays a crucial role in the final aromatization step.

Another relevant strategy is the iodine-mediated intramolecular dehydrogenative coupling. For example, the synthesis of indolo[3,2-c]quinoline salts has been achieved through an I2/TBHP-mediated intramolecular dehydrogenative coupling reaction. acs.org This type of reaction, involving annulation followed by aromatization, demonstrates the utility of iodine in facilitating cyclization to form complex heterocyclic systems. acs.org

Multi-component Reaction Approaches for Quinoline Ring Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, such as this compound. tcichemicals.comsmolecule.comtandfonline.com These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate molecular diversity. tcichemicals.comtandfonline.comorganic-chemistry.org

A notable example is the three-component reaction involving 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine, which yields 6-(aryldiazenyl)-3-iodoquinolines. rsc.orgmdpi.comresearchgate.net This method proceeds through an azo-coupling, followed by a regioselective iodocyclization and subsequent aromatization. rsc.orgmdpi.com By selecting 2-amino-3-methylphenyl propargyl alcohol as a precursor, this methodology could be adapted for the synthesis of this compound derivatives.

Another versatile MCR approach is the formal [4+2] cycloaddition between an in-situ generated N-aryliminium ion and a haloalkyne. acs.org This method allows for the regioselective synthesis of various 3-haloquinolines. acs.org Starting from an appropriate arylmethyl azide (B81097) and an iodine-containing alkyne, this strategy could provide a direct route to the this compound scaffold. acs.org

The following table summarizes representative multi-component reactions for the synthesis of 3-iodoquinoline derivatives, which could be conceptually applied to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Reference |

| 2-Aminoaryl propargyl alcohol | Aryldiazonium salt | Molecular Iodine | - | 6-(Aryldiazenyl)-3-iodoquinoline | rsc.orgmdpi.com |

| Arylmethyl azide | 1-Iodoalkyne | - | Acid | 3-Iodoquinoline derivative | acs.org |

| Aniline | Styrene oxide | Aryl acetylene | Molecular Iodine | 2-Benzyl-4-arylquinoline | rsc.org |

Halogenation of Pre-formed 8-Methylquinolines

The direct halogenation of the pre-synthesized 8-methylquinoline ring is a common and straightforward approach to introduce an iodine atom at a specific position. The success of this method hinges on controlling the regioselectivity of the halogenation reaction.

Strategies for Site-Selective Halogenation at C3

Achieving site-selective halogenation at the C3 position of the quinoline ring is a significant synthetic challenge due to the electronic nature of the heterocyclic system. However, several methods have been developed to favor C3-iodination.

A metal-free method for the regioselective iodination of quinolines at the C3 position has been developed using molecular iodine. nih.gov This reaction is believed to proceed through a radical intermediate. nih.gov The reaction conditions are typically robust, allowing for the preparation of 3-iodoquinolines in good yields on a gram scale. nih.gov This direct C-H iodination protocol is applicable to a range of quinolines, including both electron-rich and electron-poor derivatives. rsc.org

The table below illustrates the typical conditions for the C3-iodination of quinoline.

| Substrate | Iodinating Agent | Additive/Solvent | Temperature | Yield | Reference |

| Quinoline | Molecular Iodine (I2) | TBHP, DCE | 120 °C | Good | nih.gov |

| Quinoline | Molecular Iodine (I2) | - | - | - | rsc.org |

Use of N-Iodosuccinimide (NIS) and Related Reagents

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of various organic compounds, including heterocyclic systems. sioc-journal.cn It is favored for its high reactivity and relatively mild reaction conditions. sioc-journal.cn

The direct iodination of quinolines can be effectively carried out using NIS. The regioselectivity of the reaction can be influenced by the reaction conditions and the presence of catalysts. For instance, Rh-catalyzed C8 iodination of quinoline N-oxides with NIS has been reported, highlighting the role of directing groups and catalysts in controlling the position of halogenation. researchgate.net While this directs iodination to the C8 position, modifications to the substrate and conditions could potentially favor C3 iodination. Electrophilic cyclization of N-(2-alkynyl)anilines using NIS in the presence of a copper catalyst can also produce 3-haloquinolines. organic-chemistry.org

Advanced Synthetic Routes to the this compound Core

Advanced synthetic strategies for accessing the this compound core often focus on improving efficiency, selectivity, and functional group tolerance. These routes may involve novel catalytic systems or intricate reaction cascades.

Chemo- and Regioselective Considerations

Chemo- and regioselectivity are paramount in the synthesis of specifically substituted quinolines like this compound. The choice of reagents and reaction conditions is critical to ensure that the desired isomer is formed as the major product.

In the context of building the quinoline ring, the regioselectivity of cyclization is a key factor. For example, the 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine provides highly substituted 3-iodoquinolines with excellent regioselectivity. organic-chemistry.orgacs.org This approach ensures the iodine atom is introduced at the C3 position during the ring-forming step.

For direct halogenation of the 8-methylquinoline core, the inherent electronic properties of the quinoline ring direct electrophilic substitution. The C3 position is less activated than other positions, making selective C3-iodination challenging. However, radical-based methods have shown promise in achieving this selectivity. nih.govrsc.org The development of catalytic systems that can temporarily alter the electronic distribution of the quinoline ring, for instance through the formation of metal complexes, is an active area of research to control regioselectivity. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For heterocyclic compounds like this compound, green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Research into the synthesis of quinoline derivatives has explored several avenues that align with these principles, including the use of alternative energy sources and eco-friendly reagents. While a dedicated green synthesis for this compound is not extensively documented, established green methods for quinoline iodination and functionalization provide a clear framework for developing such processes.

Key green approaches applicable to the synthesis of this compound involve energy-efficient techniques like microwave and ultrasound-assisted synthesis, the use of safer solvents and reagents, and the development of highly selective catalytic systems to minimize byproduct formation.

Energy-Efficient Methodologies: Microwave and Ultrasound Assistance

Conventional heating methods for organic synthesis are often characterized by long reaction times and high energy consumption. Microwave (MW) irradiation and ultrasound energy offer powerful alternatives by promoting rapid and uniform heating, which can dramatically reduce reaction times and improve yields. nih.govoatext.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry for its ability to accelerate reactions. researchgate.net In the context of quinoline synthesis, microwave irradiation has been shown to shorten reaction times from hours to mere minutes while increasing product yields. mdpi.comnih.gov For the iodination of a quinoline precursor, a hypothetical comparison illustrates the potential benefits of this technology. A reaction involving the iodination of 4-hydroxy-2-methylquinoline, an analogue of the 8-methyl isomer, was completed in a significantly shorter time frame using microwave heating compared to traditional reflux methods. mdpi.com This suggests that a microwave-assisted protocol for the direct iodination of 8-methylquinoline could offer substantial environmental and efficiency advantages.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient route. The phenomenon of acoustic cavitation creates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives, often resulting in excellent yields and high purity with simple workups. mdpi.commdpi.com The ultrasound-assisted O-alkylation of quinolinols, for example, was achieved in just 15 minutes in an open vessel system, showcasing the method's efficiency. mdpi.com Applying this approach to the iodination of 8-methylquinoline could similarly lead to a rapid and efficient green protocol.

The table below summarizes the comparative advantages of these energy-efficient methods over conventional heating, based on findings for analogous quinoline functionalization reactions.

Table 1: Comparison of Synthetic Methods for Quinoline Derivatives

| Method | Typical Reaction Time | Energy Input | Key Advantages | Representative Findings |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | High, sustained | Well-established protocols | Standard method for many classical syntheses like Skraup and Friedländer. iipseries.org |

| Microwave Assistance | Minutes | Low, targeted | Rapid heating, reduced side reactions, higher yields. researchgate.net | Synthesis of 2-vinylquinolines achieved in 5-20 minutes. nih.gov |

| Ultrasound Assistance | Minutes to Hours | Low, mechanical | Enhanced mass transfer, high purity, mild conditions. nih.gov | Synthesis of 4-alkoxy-2-methylquinolines in 15 minutes. mdpi.com |

Development of Greener Reagent and Catalytic Systems

The choice of reagents and catalysts is critical to the environmental footprint of a synthetic process. Traditional iodination methods often rely on harsh conditions or stoichiometric amounts of hazardous reagents. Modern approaches focus on catalytic systems and less toxic reagents.

Direct C-H Iodination: A highly desirable green strategy is the direct C-H functionalization, which avoids the need for pre-functionalized substrates. A radical-based direct C-H iodination protocol has been developed for the C3-selective iodination of quinolines. rsc.org This method demonstrates the feasibility of targeting the specific position required for this compound synthesis without complex protecting group strategies.

Furthermore, palladium-catalyzed C(sp³)–H selective iodination at the methyl group of 8-methylquinoline has been reported, utilizing Phenyliodine(III) diacetate (PIDA) as an oxidant. mdpi.comresearchgate.net While this targets a different position, it highlights the power of modern catalytic methods. Adapting such catalytic systems for C(sp²)–H iodination at the C3 position could provide a highly efficient and atom-economical route.

Eco-Friendly Iodinating Systems: The development of safer iodinating agents is another key area. Systems using molecular iodine (I₂) in combination with a green oxidant, such as aqueous hydrogen peroxide (H₂O₂), under solvent-free conditions represent a significant improvement over traditional methods. mdpi.com Other approaches utilize reagents like N-Iodo-4-N,N-Dimethylaminopyridinium Iodide for regioselective iodination in water, which avoids the need for toxic heavy metals or harsh oxidizing agents. researchgate.net

The following table details various iodinating systems with their respective green attributes, which could be adapted for the synthesis of this compound.

Table 2: Potential Green Iodination Systems for 8-Methylquinoline

| Reagent/System | Oxidant/Co-reagent | Solvent | Green Attributes |

|---|---|---|---|

| I₂ / H₂O₂ | Hydrogen Peroxide | Solvent-free | Water is the only byproduct; avoids organic solvents. mdpi.com |

| N-Iodo-4-N,N-Dimethylaminopyridinium Iodide | None | Water | Metal-free; regioselective; performed in water. researchgate.net |

| Radical C-H Iodination | - | - | High atom economy; direct functionalization of C-H bond. rsc.org |

| KI / NaNO₂ | O₂ (from air) | Acidic Media | Uses inexpensive potassium iodide and air as the terminal oxidant. mdpi.com |

| NH₄I / Oxone | Oxone | Water | Uses non-toxic ammonium (B1175870) iodide and water as a green solvent. mdpi.com |

By combining energy-efficient techniques like microwave or ultrasound irradiation with advanced, eco-friendly catalytic systems and solvents, a truly green and sustainable synthetic pathway for this compound is achievable. These approaches not only reduce environmental impact but also often lead to higher efficiency, faster reaction times, and simpler purification procedures.

Reactivity and Synthetic Transformations of this compound

The chemical reactivity of this compound is dominated by the presence of the iodine atom at the C-3 position of the quinoline ring. The carbon-iodine bond is the most labile among carbon-halogen bonds, making it an excellent leaving group and a versatile handle for a variety of synthetic transformations. This reactivity enables the introduction of a wide range of functional groups onto the quinoline scaffold, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Reactivity and Key Chemical Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound is an ideal substrate for this reaction, coupling with a variety of aryl- and vinylboronic acids or their esters in the presence of a palladium catalyst and a base. This reaction would yield 3-aryl- or 3-vinyl-8-methylquinolines, which are valuable scaffolds in medicinal and materials chemistry. The general reactivity of iodoarenes in Suzuki couplings is high, allowing for a broad range of coupling partners and relatively mild reaction conditions. nih.govorganic-chemistry.orgnobelprize.orgnih.gov

The Heck coupling reaction enables the formation of a carbon-carbon bond between this compound and an alkene. This reaction, catalyzed by a palladium complex, would lead to the synthesis of 3-alkenyl-8-methylquinolines. These products can serve as versatile intermediates for further synthetic transformations.

The Sonogashira coupling provides a direct route to form a carbon-carbon bond between this compound and a terminal alkyne. nih.gov This palladium- and copper-cocatalyzed reaction is highly efficient for the synthesis of 3-alkynyl-8-methylquinolines. organic-chemistry.orglibretexts.orgwikipedia.org These alkynylated products are valuable building blocks, for instance, in the synthesis of conjugated systems for materials science applications. frontiersin.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.orgorganic-chemistry.org this compound can be coupled with a wide range of primary and secondary amines to afford 3-amino-8-methylquinoline derivatives. This reaction is of great importance for the synthesis of compounds with potential biological activity, as the amino group is a key pharmacophore in many drug molecules.

Other Functional Group Transformations

Beyond cross-coupling reactions, the iodo group in this compound can participate in other transformations. For instance, it can undergo reduction to the parent 8-methylquinoline (B175542) or be involved in nucleophilic aromatic substitution reactions under specific conditions. The quinoline (B57606) nitrogen can also be quaternized to form quinolinium salts, which can alter the reactivity and properties of the molecule.

Applications of 3 Iodo 8 Methylquinoline As a Building Block in Organic Synthesis

Construction of Complex Polycyclic Aromatic Systems

The rigid and planar structure of the quinoline (B57606) nucleus makes it an ideal platform for the synthesis of larger, polycyclic aromatic systems. 3-Iodo-8-methylquinoline serves as a key precursor in this endeavor, with the iodo and methyl groups acting as handles for annulation and cyclization reactions.

While direct, one-pot syntheses of fused heterocycles from this compound are not extensively documented, its structure lends itself to multi-step strategies for the construction of such systems. The presence of the versatile iodo group allows for the introduction of various substituents at the 3-position through well-established cross-coupling methodologies. These introduced groups can then be induced to cyclize with the 8-methyl group or other positions on the quinoline ring to form fused heterocyclic structures.

For instance, a common strategy involves the Sonogashira coupling of the iodo group with a terminal alkyne. The resulting 3-alkynyl-8-methylquinoline can then undergo intramolecular cyclization, potentially triggered by acid or metal catalysis, to form a new ring fused to the quinoline core. The specific nature of the alkyne and the reaction conditions would dictate the size and type of the resulting fused ring.

Another plausible approach involves the Suzuki or Stille coupling of this compound with a suitably functionalized boronic acid or organostannane derivative. The introduced substituent could contain a functional group, such as a carbonyl or a hydroxyl group, that can undergo a condensation reaction with the 8-methyl group, leading to the formation of a new heterocyclic ring. The reactivity of the methyl group can be enhanced by converting it to a more reactive species, for example, by benzylic bromination.

The following table illustrates a hypothetical, yet synthetically viable, pathway to a fused quinoline heterocycle starting from this compound.

| Step | Reactant | Reagent/Catalyst | Product | Fused Ring System |

| 1 | This compound | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 8-Methyl-3-(phenylethynyl)quinoline | - |

| 2 | 8-Methyl-3-(phenylethynyl)quinoline | Polyphosphoric acid (PPA), heat | Benzo[h]acridine derivative | Acridine |

This stepwise functionalization highlights the utility of this compound as a platform for building molecular complexity.

A notable application of 8-methylquinoline (B175542) derivatives, including by extension this compound, is in the synthesis of fluorene (B118485) and its derivatives. Research has demonstrated that the 8-methyl group can participate in palladium-catalyzed C(sp³)–H activation and subsequent biarylation reactions. nih.govresearchgate.net The nitrogen atom of the quinoline ring acts as an intrinsic directing group, facilitating the formation of a cyclometalated intermediate.

In a key study, 8-methylquinolines were reacted with cyclic diaryliodonium salts in the presence of a palladium catalyst. nih.govresearchgate.net This reaction proceeds via a C(sp³)–H biarylation, attaching a biaryl moiety to the methyl group of the quinoline. The resulting product, which retains an iodo functionality from the diaryliodonium salt, can then undergo an intramolecular C-H functionalization in a subsequent step under palladium catalysis to yield fluorene derivatives in excellent yields. nih.govresearchgate.net The presence of the iodo group on the newly introduced aryl ring provides a further handle for diversification of the fluorene skeleton.

The general transformation can be summarized as follows:

Step 1: Palladium-Catalyzed C(sp³)–H Biarylation

Substrate: 8-Methylquinoline derivative (e.g., this compound)

Reagent: Cyclic diaryliodonium salt

Catalyst: Palladium complex

Product: 8-(Diarylmethyl)quinoline derivative

Step 2: Intramolecular C–H Functionalization

Substrate: 8-(Diarylmethyl)quinoline derivative

Catalyst: Palladium complex

Product: Fluorene derivative fused to a pyridine (B92270) ring

This methodology provides a powerful tool for the construction of complex, three-dimensional architectures based on the fluorene framework, starting from readily available quinoline precursors.

Precursor for Advanced Ligand Synthesis in Catalysis

The quinoline scaffold is a privileged structure in ligand design due to its ability to coordinate to metal centers through its nitrogen atom. The presence of additional functional groups allows for the creation of multidentate ligands with tailored steric and electronic properties. This compound is an excellent starting material for the synthesis of such advanced ligands.

The iodo group at the 3-position of this compound can be readily converted into a variety of other functional groups that can act as coordination sites. For example, it can be transformed into a phosphine (B1218219) group, a common coordinating moiety in transition metal catalysis, through reaction with a suitable phosphinating agent, such as diphenylphosphine (B32561) oxide followed by reduction, or via a metal-catalyzed phosphination reaction.

Furthermore, the 8-methyl group can be functionalized to introduce a second coordination site, leading to the formation of bidentate ligands. For instance, benzylic oxidation of the methyl group to an aldehyde, followed by condensation with an appropriate amine, can generate imine-based ligands. Alternatively, the methyl group can be deprotonated and reacted with electrophiles to introduce other donor atoms. The combination of the quinoline nitrogen and a second donor atom creates a chelating ligand that can stabilize transition metal catalysts and influence their reactivity and selectivity.

The following table provides examples of potential ligand precursors that can be synthesized from this compound:

| Ligand Precursor | Synthetic Transformation from this compound | Potential Ligand Type |

| 8-Methyl-3-(diphenylphosphino)quinoline | Reaction with HP(O)Ph₂ followed by reduction | Monodentate phosphine |

| 3-Iodoquinoline-8-carbaldehyde | Oxidation of the methyl group (e.g., with SeO₂) | Intermediate for Schiff base ligands |

| 8-(Diphenylphosphinomethyl)quinoline | Functionalization of the methyl group | Bidentate P,N-ligand |

The development of chiral ligands is of paramount importance for asymmetric catalysis. This compound can serve as a scaffold for the synthesis of novel chiral ligands. The introduction of chirality can be achieved in several ways. One approach is to use a chiral reagent to functionalize either the iodo or the methyl group. For example, a chiral auxiliary could be employed during the conversion of the iodo group to a phosphine, potentially leading to a P-chiral phosphine ligand. acs.orgnih.gov

Another strategy involves the introduction of a chiral substituent. For instance, the 8-methyl group could be functionalized and then coupled to a known chiral backbone, such as a binaphthyl or a chiral diamine moiety. The resulting ligand would combine the coordinating properties of the quinoline nitrogen with the stereochemical control exerted by the chiral appended group.

While specific examples starting directly from this compound are not prevalent in the literature, the principles of chiral ligand synthesis are well-established, and this compound represents a promising starting point for the exploration of new chiral ligand architectures. researchgate.netscholaris.caugr.es

Intermediate for Functional Materials Development

The unique photophysical and electronic properties of the quinoline ring system make it an attractive component for the development of functional organic materials, such as those used in organic light-emitting diodes (OLEDs) and functional polymers. researchgate.nettcichemicals.combohrium.com this compound, with its tunable electronic structure and handles for polymerization, is a valuable intermediate in this field.

The electronic properties of the quinoline core can be modulated by the substituents at the 3- and 8-positions. The iodo group, being electron-withdrawing, and the methyl group, being electron-donating, influence the energy levels of the molecule's frontier orbitals. This allows for the fine-tuning of the emission color and charge-transport properties of materials incorporating this moiety.

The iodo group serves as a convenient point for incorporating the quinoline unit into a larger molecular or polymeric framework. Through cross-coupling reactions such as Suzuki, Stille, or Sonogashira coupling, this compound can be linked to other aromatic units to create extended π-conjugated systems. These materials often exhibit interesting photoluminescent properties and can be used as emitters or host materials in OLEDs.

Furthermore, the iodo group can be converted into a polymerizable functional group, such as a vinyl or an ethynyl (B1212043) group, allowing for the incorporation of the this compound unit into a polymer backbone. The resulting polymers may possess unique optical, electronic, or thermal properties, making them suitable for a range of applications in materials science. uwo.ca20.210.105rsc.orgntu.edu.sg

Precursor for Organic Electronic Materials

The quinoline moiety itself is an electron-deficient system, which makes it an attractive component for n-type or electron-transporting materials in organic electronic devices. ntnu.no By leveraging the reactivity of the iodo group, this compound can be elaborated into more complex structures with enhanced electronic properties. For instance, coupling with various aromatic and heteroaromatic boronic acids or esters via the Suzuki-Miyaura reaction can extend the π-conjugation of the quinoline core, thereby modulating the HOMO/LUMO energy levels and improving charge carrier mobility. researchgate.netrsc.org

One of the most promising applications of quinoline derivatives in organic electronics is in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). researchgate.netrsc.orgrsc.org An ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite absorber layer, and good film-forming properties to ensure efficient charge extraction and transport. mdpi.comresearchgate.net The modular nature of the synthesis, starting from a building block like this compound, allows for the systematic optimization of these properties. For example, the introduction of electron-donating groups, such as triphenylamine (B166846) or carbazole (B46965) moieties, through Buchwald-Hartwig amination can raise the HOMO level of the resulting molecule to better match the valence band of the perovskite, facilitating efficient hole transfer.

The following table illustrates the potential of quinoline-based compounds as HTMs, showcasing the properties of a related quinoline derivative.

| Compound | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Application |

|---|---|---|---|---|

| Acridine-based HTM | -5.03 | Not Reported | ~10⁻³ (doped) | Perovskite Solar Cells mdpi.com |

Furthermore, quinoline derivatives are widely used in organic light-emitting diodes (OLEDs), both as emissive materials and as host materials for phosphorescent emitters. nih.govscispace.compreprints.orgmdpi.comfrontiersin.org The high thermal stability and electron-transporting capabilities of the quinoline core are highly desirable in these applications. scispace.com Starting from this compound, one could envision the synthesis of novel bipolar host materials by introducing a hole-transporting unit at the 3-position. Such a strategy would lead to more balanced charge injection and transport within the emissive layer, ultimately improving the efficiency and lifetime of the OLED device.

Building Block for Photoactive Compounds

The inherent photophysical properties of the quinoline scaffold, combined with the synthetic versatility offered by the iodo group, make this compound an excellent starting point for the design and synthesis of novel photoactive compounds. rsc.orgnih.govresearchgate.netmdpi.commdpi.com These compounds can find applications as fluorescent probes, photosensitizers, and components of dye-sensitized solar cells (DSSCs).

The Sonogashira coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with a terminal alkyne, is a particularly powerful tool in this context. rsc.org This reaction allows for the introduction of rigid, conjugated alkynyl groups at the 3-position of the quinoline ring, which can significantly influence the photophysical properties of the molecule. For example, extending the π-system through alkynylation can lead to a red-shift in the absorption and emission spectra, as well as an increase in the molar extinction coefficient and fluorescence quantum yield.

The following table presents the photophysical properties of a series of quinoline-based chalcones, demonstrating how structural modifications can tune their optical characteristics.

| Compound | λmax (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| Bis-quinolin-3-yl-chalcone 12 | 220, 285 | 568 | 0.7 | Acetonitrile nih.gov |

| Bis-quinolin-3-yl-chalcone 23 | 218, 287 | 545 | 0.6 | Acetonitrile nih.gov |

| Bis-quinolin-3-yl-chalcone 28 | 215, 290 | 527 | 0.7 | Acetonitrile nih.gov |

| Bis-quinolin-3-yl-chalcone 33 | 218, 287 | 530 | 0.6 | Acetonitrile nih.gov |

Moreover, the development of fluorescent probes for the detection of ions and biomolecules is an active area of research. researchgate.net The quinoline core can act as a fluorophore, and by attaching a specific receptor unit at the 3-position via the iodo-intermediate, it is possible to create a sensor that exhibits a change in its fluorescence properties upon binding to the target analyte. The methyl group at the 8-position can also play a role in modulating the photophysical properties and the steric environment around the quinoline nitrogen, potentially influencing the selectivity and sensitivity of the probe.

In the context of solar energy conversion, quinoline derivatives have been explored as sensitizers in DSSCs. ntnu.no The role of the dye is to absorb sunlight and inject electrons into the semiconductor electrode. By functionalizing this compound with appropriate donor and acceptor groups, it is possible to design novel dyes with broad absorption spectra and efficient charge transfer characteristics, which are essential for high-performance DSSCs.

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the complex energy landscapes of chemical reactions, predicting the stability of intermediates, and rationalizing observed selectivity. ambeed.com

DFT calculations allow researchers to model reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. For quinoline systems, DFT studies have been pivotal in understanding the intricacies of C–H and C–X (where X is a halogen) bond activations.

For instance, DFT studies on the C–H activation of quinoline derivatives have revealed that the regioselectivity is governed by a combination of factors including the stability of the resulting cyclometalated intermediate and the energy barriers of subsequent steps like alkene insertion. acs.org In reactions involving 2-phenylquinoline, DFT calculations showed that C–H activation at the C8 position and the ortho-position of the phenyl ring were both possible and interconvertible. acs.org This highlights the power of DFT in identifying multiple viable reaction pathways.

In the context of this compound, DFT could be employed to:

Model Oxidative Addition: Calculate the energy barrier for the oxidative addition of the C3-I bond to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)), which is the key initiating step in cross-coupling reactions like Suzuki, Heck, and Sonogashira. nih.govresearchgate.net

Compare Competing Pathways: Evaluate the energetics of C3-I bond activation versus C8-methyl C–H activation to predict which reaction is more favorable under specific catalytic conditions.

Analyze Substituent Effects: Quantify how the electronic properties of the methyl and iodo groups influence the electron density across the quinoline ring, thereby affecting its reactivity towards electrophiles or nucleophiles. Studies on other haloquinolines have used DFT to correlate electronic properties with observed biological activity or toxicity. researchgate.net

A study on the synthesis of indenoquinolinones from 2-haloquinoline-3-carbaldehydes utilized DFT to investigate the mechanistic pathway, confirming that an aryne-ligated palladium complex was a key intermediate. researchgate.net Similarly, visible-light-driven dearomative triple elementalization of quinolines was rationalized through TDDFT calculations, which showed that photo-excitation of an ate complex was crucial for the selective cleavage of a Si-B bond. nih.gov These examples underscore the capability of DFT to unravel complex, multi-step reaction mechanisms relevant to quinoline chemistry.

One of the most significant contributions of computational studies is in explaining and predicting regioselectivity. The functionalization of the quinoline scaffold can occur at multiple positions, and controlling the outcome is a major synthetic challenge.

A landmark study on the Pd-catalyzed C8 arylation of quinoline N-oxides used extensive DFT calculations to rationalize the unusual C8 selectivity over the electronically favored C2 position. mdpi.com The computations revealed that acetic acid, used as a solvent, was not an innocent bystander but acted as a ligand that directs the rate-determining cyclopalladation step to the C8 position. mdpi.com

Furthermore, catalyst control over regioselectivity has been demonstrated and explained through DFT. In the C–H alkylation of quinolines with alkenes, the choice of rare-earth metal catalyst (scandium vs. yttrium) could switch the reaction outcome between C8–H alkylation and functionalization of a C2-aryl substituent. acs.org DFT studies showed that the regioselectivity was determined not just by the initial C–H activation step but also by the energy barriers for the interconversion of intermediates and the subsequent alkene insertion. acs.org

Table 1: Factors Influencing Regioselectivity in Quinoline Functionalization as Determined by Computational Studies

| Factor | Description | Example System | Reference |

|---|---|---|---|

| Directing Groups | An internal group coordinates to the metal catalyst, guiding it to a specific C-H bond. | The nitrogen atom in 8-methylquinoline directs catalysts to the C8-methyl group. | researchgate.net |

| Non-Innocent Ligands/Solvents | A component of the reaction medium participates in the rate-determining step to control site selection. | Acetic acid acts as a proton shuttle to favor C8 palladation in quinoline N-oxides. | mdpi.com |

| Catalyst Structure | The steric and electronic properties of the catalyst (metal and ligands) favor one reaction pathway over another. | C₅Me₅-ligated scandium catalysts favor C8 alkylation, while C₅Me₄H-ligated yttrium favors alkylation of a C2-aryl group. | acs.org |

| Substrate Electronics | Electron-withdrawing or -donating groups on the quinoline ring alter the reactivity of different positions. | An electron-withdrawing group at the 3-position of quinoline allows for C-H activation at the C6 and C7 positions. acs.org | acs.org |

Spectroscopic Characterization of Reaction Intermediates

The direct observation of short-lived reaction intermediates is crucial for confirming proposed mechanistic pathways. Various spectroscopic techniques are employed to trap, detect, and characterize these transient species.

In the study of quinoline derivatives, standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely used to characterize stable precursors, intermediates, and final products. iucr.orgarkat-usa.org For example, in the synthesis of styrylquinoline–benzimidazole (B57391) hybrids, the formation of the final product was confirmed by the disappearance of the formyl signals from the ¹H and ¹³C NMR spectra and the appearance of new signals corresponding to the benzimidazole ring. iucr.org

However, identifying highly reactive intermediates requires more specialized techniques. Time-resolved spectroscopy is particularly powerful for studying photochemical reactions. In an investigation into the photorearrangement of a (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)-caged aniline (B41778), femtosecond and nanosecond time-resolved transient absorption spectroscopy were used to directly observe the reaction dynamics. nih.gov The results showed a rapid heterolytic cleavage of a C-N bond followed by the formation of a recombined intermediate within picoseconds, providing a logical photodynamic mechanism. nih.gov

In situ UV-Vis studies have also been used to indicate the presence of Pd(II) intermediate species during the synthesis of indenoquinolinones from halo-quinolines. researchgate.net

Table 2: Spectroscopic Techniques for Characterizing Quinoline Reaction Intermediates

| Technique | Type of Information Provided | Example Application | Reference |

|---|---|---|---|

| NMR Spectroscopy | Provides structural information (connectivity, stereochemistry) of stable or isolable intermediates. | Characterization of 2-formylquinoline intermediates and final hybrid products. | iucr.org |

| IR Spectroscopy | Identifies functional groups and their changes during a reaction. | Confirmed N-H bond formation in benzimidazole ring synthesis. | iucr.org |

| Mass Spectrometry | Determines the mass-to-charge ratio, confirming the molecular weight of intermediates and products. | Confirmation of product molecular weights in the synthesis of quinoline derivatives. | arkat-usa.org |

| Time-Resolved Absorption Spectroscopy | Directly observes the formation and decay of short-lived, electronically excited intermediates on pico- to microsecond timescales. | Characterization of transient species in a photo-induced Hofmann-Martius rearrangement of a quinoline derivative. | nih.gov |

| UV-Vis Spectroscopy | Monitors changes in electronic transitions, often used for in situ tracking of metal complex formation. | Indicated the presence of Pd(II) intermediates in a catalytic cycle. | researchgate.net |

Kinetic Studies of Key Transformations

Kinetic analysis provides quantitative data on reaction rates, which is essential for determining the composition of the rate-determining step and validating proposed mechanisms.

A key tool in mechanistic studies is the kinetic isotope effect (KIE), which compares the rate of a reaction using a deuterated substrate to that of the normal substrate. A significant primary KIE (typically kH/kD > 2) suggests that the cleavage of the C-H (or C-D) bond is involved in the rate-limiting step. For example, in the Rh-catalyzed C5-alkylation of 2-pyridones with alkenes, a KIE of 2.5 was observed, indicating that C–H cleavage is indeed rate-determining. nih.gov Similarly, a KIE of 4.2 was found for the C3-arylation of quinoline, pointing to a metalation/deprotonation mechanism. nih.gov

For cross-coupling reactions involving the C-I bond of this compound, kinetic analysis would be invaluable. In studies of Suzuki-Miyaura reactions with 2-aryl-4-chloro-3-iodoquinolines, a slow oxidative addition step was identified as a kinetic bottleneck when using a Pd(0)(PPh₃)₄ catalyst, an effect attributed to the inhibiting role of excess phosphine ligand. nih.gov The use of different ligands, such as the bulky electron-rich tricyclohexylphosphine (B42057) (PCy₃), is known to accelerate the oxidative addition and subsequent reductive elimination steps. mdpi.com Kinetic analysis using pseudo-first-order conditions can be employed to determine rate constants and pinpoint such rate-limiting steps in the catalytic cycle of cross-coupling reactions involving iodoquinolines.

Recent work on nickel-catalyzed thioetherification demonstrated the power of in situ NMR kinetic studies, which revealed an autocatalytic process with an induction period that could be eliminated by the addition of a Brønsted acid, thereby accelerating the reaction. uni-regensburg.de

Table 3: Kinetic Data from Mechanistic Studies of Quinoline Reactions

| Reaction Type | Kinetic Method | Observed Result | Mechanistic Implication | Reference |

|---|---|---|---|---|

| C3-Arylation of Quinoline | KIE | kH/kD = 4.2 | C-H bond cleavage is involved in the rate-determining step (metalation/deprotonation pathway). | nih.gov |

| C5-Alkylation of 2-Pyridone | KIE | kH/kD = 2.5 | C-H bond cleavage is the rate-determining step. | nih.gov |

| Suzuki Coupling of 3-Iodoquinoline (B1589721) derivative | Reaction Profiling | Slow reaction with Pd(PPh₃)₄ | Oxidative addition is the likely rate-limiting step, inhibited by excess ligand. | nih.gov |

| Nickel-catalyzed Thioetherification | In situ NMR Kinetics | Observation of an induction period | Autocatalytic mechanism involving the formation of inhibitory nickel polythiolates. | uni-regensburg.de |

Conclusion

3-Iodo-8-methylquinoline emerges as a highly valuable and versatile synthetic intermediate in modern organic chemistry. Its strategic combination of a reactive iodine handle at the 3-position and a methyl group at the 8-position on the privileged quinoline (B57606) scaffold provides a powerful platform for molecular diversification. The accessibility of this compound and its predictable reactivity in a wide range of palladium-catalyzed cross-coupling reactions underscore its importance for the efficient synthesis of complex molecules. As the demand for novel bioactive compounds and advanced functional materials continues to grow, the utility of this compound as a key building block is set to expand, paving the way for future discoveries in both medicinal chemistry and materials science.

Future Perspectives and Emerging Research Directions for 3 Iodo 8 Methylquinoline

Development of Novel Catalytic Systems for Efficient Transformations

A primary focus of future research will be the development of sophisticated catalytic systems that can selectively and efficiently transform 3-Iodo-8-methylquinoline. The presence of two distinct reactive sites—the C-I bond and the C-H bonds of the methyl group—necessitates catalysts with high chemo- and regioselectivity.

Transition metal catalysis is a cornerstone for the functionalization of 8-methylquinoline (B175542) derivatives. nih.gov The nitrogen atom in the quinoline (B57606) ring acts as a chelating director, facilitating the activation of the C(sp³)–H bond of the adjacent methyl group by metals such as rhodium, palladium, and cobalt. nih.govresearchgate.net Future research will likely focus on designing catalysts that can perform these transformations under milder conditions with greater functional group tolerance. For this compound, a key challenge and opportunity lie in developing orthogonal catalytic cycles that can selectively target either the C-I bond for cross-coupling or the C-H bond for functionalization, allowing for programmed, sequential derivatization.

Recent advancements have explored rhodium-based catalysts for the C(sp³)–H amidation and methylation of 8-methylquinolines, which could be extended to the 3-iodo variant. researchgate.net The development of heterogeneous catalysts, such as copper-palladium alloy nanoparticles on reduced graphene oxide, also presents a promising route for C(sp³)–H acyloxylation with the benefits of catalyst recyclability and applicability to large-scale synthesis. researchgate.net

Table 1: Potential Catalytic Systems for this compound Functionalization

| Catalyst System | Target Transformation | Potential Reaction Type | Research Goal |

|---|---|---|---|

| Rh(III)/Cp* Complexes | C(sp³)–H Functionalization | Arylation, Alkylation, Amidation | High regioselectivity at the 8-methyl group while preserving the C-I bond. |

| Pd(0)/Ligand Complexes | C-I Bond Functionalization | Suzuki, Heck, Sonogashira Coupling | Efficient coupling with various partners without interfering with the 8-methyl group. |

| Dual-Catalyst Systems (e.g., Pd/Photoredox) | Orthogonal Functionalization | Sequential or one-pot C-I coupling and C-H activation | Programmed synthesis of highly substituted quinolines. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov Integrating the synthesis and functionalization of this compound into flow platforms is a key direction for future research, particularly for pharmaceutical and materials science applications. researchgate.netjst.org.in

Automated synthesis platforms, which combine robotic handling with flow chemistry, could leverage this compound as a foundational building block for the rapid generation of compound libraries. chemrxiv.org By programming different reaction partners (e.g., various boronic acids for Suzuki coupling, different coupling partners for C-H functionalization), these systems could autonomously synthesize and purify a diverse array of quinoline derivatives for high-throughput screening.

Table 2: Hypothetical Flow Chemistry Parameters for a Telescoped Synthesis

| Parameter | Module 1: Suzuki Coupling | Module 2: C-H Olefination |

|---|---|---|

| Reactants | This compound, Arylboronic Acid | Output from Module 1, Alkene |

| Catalyst | Packed-bed reactor with immobilized Pd catalyst | [Cp*RhCl₂]₂ |

| Solvent | Dioxane/Water | Acetic Acid |

| Temperature | 80 - 120 °C | 100 - 140 °C |

| Residence Time | 5 - 15 minutes | 10 - 30 minutes |

| In-line Purification | Scavenger resin to remove excess boronic acid | Liquid-liquid extraction |

Expansion of Synthetic Scope to Highly Complex Molecular Targets

The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds. researchgate.netmdpi.com this compound is a versatile starting material that can enable the efficient construction of highly complex molecular architectures. The dual functionality allows for the appendage of two different substituents in a controlled manner, rapidly building molecular complexity.

Future research will focus on utilizing this building block in target-driven synthesis. youtube.com For instance, the C3-position could be elaborated via cross-coupling to install a key pharmacophore, while the 8-methyl group is functionalized to create a side chain that modulates solubility or protein binding. This strategy could be applied to synthesize novel analogs of existing drugs or to access entirely new chemical space. The ability to perform late-stage functionalization on the quinoline core is particularly valuable, allowing for the diversification of advanced intermediates in a synthetic sequence.

The application of this compound could be instrumental in synthesizing complex polycyclic systems where the quinoline is fused with other heterocyclic rings, a common motif in alkaloids and potential therapeutic agents.

Table 3: Potential Complex Molecular Scaffolds Accessible from this compound

| Target Scaffold Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Fused Polycyclic Heterocycles | Intramolecular C-H activation/cyclization after C3 functionalization. | Novel anticancer or antimicrobial agents. |

| Elaborated Quinolines for Kinase Inhibition | Suzuki or Buchwald-Hartwig coupling at C3; Olefination/amination at the 8-methyl position. | Targeted cancer therapies. |

| Macrocyclic Compounds | Functionalization of both sites with linkers followed by ring-closing metathesis or other macrocyclization reactions. | Probes for chemical biology, ionophores. |

Sustainable and Biocatalytic Approaches for Functionalization

In line with the growing emphasis on green chemistry, future research will explore more sustainable methods for the synthesis and transformation of this compound. This includes the use of environmentally benign solvents, catalysts based on earth-abundant metals, and energy-efficient reaction protocols. researchgate.net Photocatalysis, using visible light to drive reactions, represents a particularly promising avenue, as it often allows for transformations to occur under mild, ambient conditions. organic-chemistry.org

Biocatalysis offers an alternative and highly selective approach to chemical synthesis. While the direct biocatalytic functionalization of this compound is still a nascent concept, the development of engineered enzymes could provide powerful tools for its transformation. For example, hypothetical future research could focus on:

Engineered Halogenases: To selectively introduce or modify halogen patterns on the quinoline ring.

Cytochrome P450 Monooxygenases: To achieve selective hydroxylation of the 8-methyl group, providing a handle for further derivatization.

Transaminases: To convert a functionalized methyl group (e.g., an aldehyde derived from oxidation) into an aminomethyl group, a common pharmacophore.

These biocatalytic methods would operate in aqueous media under mild conditions, drastically reducing the environmental impact compared to traditional organometallic chemistry.

Table 4: Comparison of Conventional vs. Sustainable/Biocatalytic Approaches

| Transformation | Conventional Method | Sustainable/Biocatalytic Alternative |

|---|---|---|

| C-H Oxidation | Transition metal catalysts (Pd, Co), strong oxidants. | Aerobic oxidation with heterogeneous catalysts; Enzymatic hydroxylation (e.g., P450). |

| C-H Arylation | Rh(III) catalysis at high temperatures. | Visible-light photoredox catalysis; Use of non-precious metal catalysts (e.g., Fe, Ni). |

| Synthesis of Quinoline Core | Friedländer synthesis using strong acids/high temperatures. | Greener solvent systems; Solid-acid catalyzed reactions under microwave irradiation. |

| Selective Functionalization | Protecting group strategies and multi-step sequences. | Single-step enzymatic transformations with high chemo- and regioselectivity. |

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Iodo-8-methylquinoline, and how can researchers validate their data?

- Answer : Key techniques include ¹H/¹³C NMR (to confirm substituent positions and purity), FT-IR (to identify functional groups like C-I bonds), and mass spectrometry (for molecular weight confirmation). Validation requires cross-referencing with databases like the NIST Chemistry WebBook (for spectral libraries) and ensuring consistency with synthetic protocols. For example, discrepancies in NMR chemical shifts may indicate impurities or isomerization, necessitating column chromatography or recrystallization for purification . Data should adhere to standardized reporting formats, including solvent peaks and integration ratios .

Q. What synthetic routes are effective for this compound, and how can reaction yields be optimized?

- Answer : Common methods include:

- Direct iodination of 8-methylquinoline using I₂/HIO₃ in acidic media.

- Metal-mediated coupling (e.g., Pd-catalyzed reactions with iodinating agents).

Yield optimization involves controlling parameters like temperature (60–80°C for iodination), solvent polarity (acetic acid enhances electrophilic substitution), and catalyst loading (1–5 mol% for Pd systems). Reaction progress should be monitored via TLC, and intermediates characterized to avoid side products like di-iodinated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions often arise from assay variability (e.g., cell line differences) or compound purity issues . A systematic approach includes:

- Replicating studies under standardized conditions (e.g., ISO-certified cell cultures).

- Dose-response curves to assess IC₅₀ consistency.

- Meta-analysis of published data to identify outliers.

Statistical tools like ANOVA or Bland-Altman plots can quantify inter-study variability .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity. For example, the iodine substituent’s electron-withdrawing effect directs coupling to the quinoline’s C-3 position. Molecular docking models interactions with catalytic Pd complexes, guiding ligand selection (e.g., PPh₃ vs. XPhos). Experimental validation via Hammett plots or kinetic studies is critical .

Q. How do the substituents (iodo, methyl) in this compound influence its electronic properties compared to analogs?

- Answer : A comparative study using cyclic voltammetry and UV-Vis spectroscopy reveals:

- The iodo group increases electrophilicity at C-3, enhancing cross-coupling efficiency.

- The methyl group at C-8 sterically hinders π-stacking in biological targets.

Tabulated data (below) contrasts properties with analogs like 8-methylquinoline and 3-chloroquinoline:

| Compound | λₘₐₓ (nm) | Reduction Potential (V) | Log P |

|---|---|---|---|

| This compound | 315 | -1.2 | 2.8 |

| 8-Methylquinoline | 290 | -0.9 | 2.1 |

| 3-Chloroquinoline | 305 | -1.1 | 2.5 |

Data derived from PubChem and computational models .

Q. What ethical and data-sharing practices are critical for studies involving this compound?

- Answer : Researchers must:

- Declare synthetic protocols in full (e.g., hazardous reagent handling).

- Share raw spectral data in repositories like Zenodo for reproducibility.

- Retain original datasets for 5–10 years to address future inquiries.

Ethical approval is mandatory for biological studies, with adherence to OECD Guidelines for chemical safety testing .

Methodological Guidance

- Experimental Design : Use Design of Experiments (DoE) to optimize synthesis (e.g., varying temperature, catalyst, and solvent in a factorial design) .

- Data Analysis : Apply principal component analysis (PCA) to correlate substituent effects with biological activity .

- Validation : Cross-check computational predictions (e.g., DFT) with X-ray crystallography or SC-XRD for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。